molecular formula C6H8N2OS B14363990 2-Cyano-3-(ethylsulfanyl)prop-2-enamide CAS No. 90279-91-7

2-Cyano-3-(ethylsulfanyl)prop-2-enamide

Cat. No.: B14363990
CAS No.: 90279-91-7
M. Wt: 156.21 g/mol
InChI Key: CZIXKYMYBQZGCM-UHFFFAOYSA-N
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Description

2-Cyano-3-(ethylsulfanyl)prop-2-enamide is an organic compound that features a cyano group, an ethylsulfanyl group, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(ethylsulfanyl)prop-2-enamide typically involves the reaction of ethyl mercaptan with a suitable cyano-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(ethylsulfanyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-3-(ethylsulfanyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(ethylsulfanyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethylsulfanyl group can undergo oxidation or substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(ethylsulfanyl)prop-2-enamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

CAS No.

90279-91-7

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-cyano-3-ethylsulfanylprop-2-enamide

InChI

InChI=1S/C6H8N2OS/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H2,8,9)

InChI Key

CZIXKYMYBQZGCM-UHFFFAOYSA-N

Canonical SMILES

CCSC=C(C#N)C(=O)N

Origin of Product

United States

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